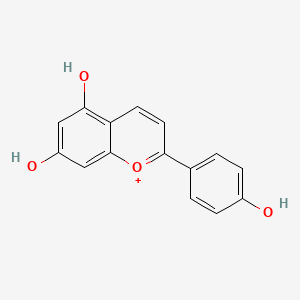
2-(4-Hydroxyphenyl)chromenylium-5,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apigeninidin is a hydroxyflavonoid.
Applications De Recherche Scientifique
Spectral Analysis and DFT Investigation of Benzopyran Analogues
Spectroscopic analysis and quantum mechanical studies, including DFT/B3LYP/6-311++G(d,p) level of theory, were applied to phramaceutically active flavanoid compounds, including 2-(4-Hydroxyphenyl)chromenylium-5,7-diol derivatives. These studies provided insights into their stability, reactivity, and interaction with graphene, forming molecular self-assemblies that showed enhanced physicochemical properties. Biological activity predictions were made using molecular docking studies (Al-Otaibi et al., 2020).
Genotoxicity Analysis
Analysis of Genotoxicity in Human Lymphocyte Culture
Delphinidin, a bioflavonoid structurally similar to 2-(4-Hydroxyphenyl)chromenylium-5,7-diol, was analyzed for genotoxic potential in human lymphocyte cultures. It induced PCDs (potentially affecting cell cycle and topoisomerase II activity) but was not considered genotoxic, highlighting its impact on mitosis and topoisomerase II activity (Ezić et al., 2015).
Solubility Analysis
Solubility Analysis in Various Solvents
Delphinidin's solubility in water, methanol, ethanol, and acetone was spectrophotometrically measured at temperatures ranging from 298 to 343 K. The substance showed the highest solubility in methanol, followed by water, ethanol, and acetone, providing essential data for its application in various media (Kumoro et al., 2010).
Physico-Chemical Properties and Structure Analysis
Structural Analysis of Isoflavone Derivatives
Studies on isoflavone derivatives structurally related to 2-(4-Hydroxyphenyl)chromenylium-5,7-diol provided insights into molecular structure, highlighting inter- and intramolecular hydrogen bonding and the dihedral angles between different molecular planes. These analyses contribute to understanding the compound's physico-chemical properties and potential applications in various fields (Liu et al., 2008).
Propriétés
Nom du produit |
2-(4-Hydroxyphenyl)chromenylium-5,7-diol |
|---|---|
Formule moléculaire |
C15H11O4+ |
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)chromenylium-5,7-diol |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14/h1-8H,(H2-,16,17,18)/p+1 |
Clé InChI |
ZKMZBAABQFUXFE-UHFFFAOYSA-O |
SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O |
Synonymes |
5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium chloride apigeninidin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




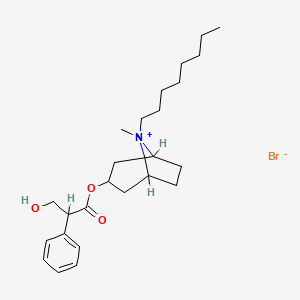
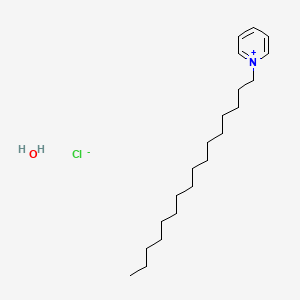
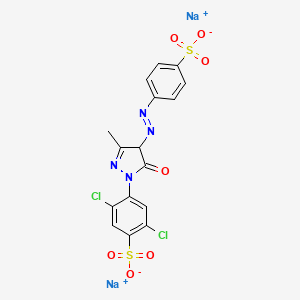
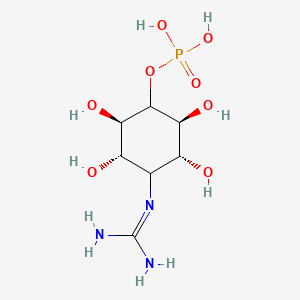

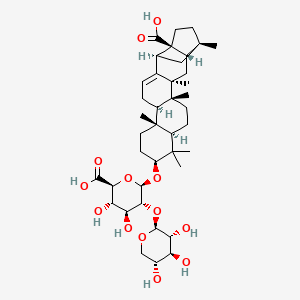
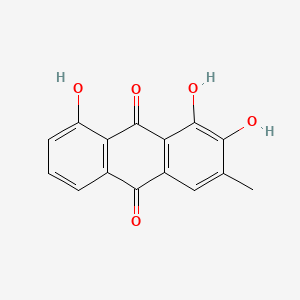


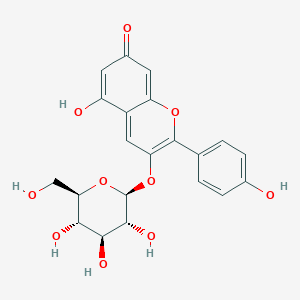
![2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide](/img/structure/B1198242.png)
![[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide](/img/structure/B1198243.png)
